1-(3-Amino-5-iodophenyl)-1-bromopropan-2-one
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Overview
Description
1-(3-Amino-5-iodophenyl)-1-bromopropan-2-one is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, an iodine atom, and a bromine atom attached to a phenyl ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-iodophenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method starts with the iodination of a phenyl ring, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the bromination of the propan-2-one moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-iodophenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Amino-5-iodophenyl)-1-bromopropan-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, such as drug development and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-iodophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine and bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(3-Amino-5-chlorophenyl)-1-bromopropan-2-one
- 1-(3-Amino-5-fluorophenyl)-1-bromopropan-2-one
- 1-(3-Amino-5-bromophenyl)-1-bromopropan-2-one
Uniqueness: 1-(3-Amino-5-iodophenyl)-1-bromopropan-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and potential for forming halogen bonds, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C9H9BrINO |
---|---|
Molecular Weight |
353.98 g/mol |
IUPAC Name |
1-(3-amino-5-iodophenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrINO/c1-5(13)9(10)6-2-7(11)4-8(12)3-6/h2-4,9H,12H2,1H3 |
InChI Key |
MJODMHHBERKQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)I)N)Br |
Origin of Product |
United States |
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